GSTO1-1 Inhibition: Scaffold-Dependent Potency Enhancement from Micromolar to Sub-Nanomolar Range
The 2-(5-Phenylthiazol-2-yl)aniline scaffold serves as a critical core for the development of potent Glutathione S-Transferase Omega 1 (GSTO1-1) inhibitors. A derivative, N-(5-Phenylthiazol-2-yl)acrylamide analog 49, designed through structure-based optimization, achieved an IC₅₀ of 0.22 ± 0.02 nM, making it the most potent GSTO1-1 inhibitor known at the time of publication [1]. This represents a >2700-fold increase in potency compared to an initial thiazole derivative hit compound 10 (IC₅₀ = 0.6 μM) from the same study [1]. This demonstrates the scaffold's capacity for dramatic potency gains with targeted modification.
| Evidence Dimension | GSTO1-1 Inhibition Potency |
|---|---|
| Target Compound Data | IC₅₀ = 0.22 ± 0.02 nM (for N-(5-phenylthiazol-2-yl)acrylamide derivative 49) |
| Comparator Or Baseline | IC₅₀ = 0.6 μM (for initial thiazole derivative hit compound 10) |
| Quantified Difference | >2700-fold increase in potency |
| Conditions | In vitro enzymatic assay against recombinant GSTO1-1; structure-based drug design. |
Why This Matters
For researchers developing GSTO1-1 inhibitors, this scaffold provides a validated starting point for achieving sub-nanomolar potency, a feature not guaranteed with other generic thiazole building blocks.
- [1] Dai, W., Samanta, S., Xue, D., et al. Structure-Based Design of N-(5-Phenylthiazol-2-yl)acrylamides as Novel and Potent Glutathione S-Transferase Omega 1 Inhibitors. Journal of Medicinal Chemistry. 2019;62(6):3068-3087. View Source
